molecular formula C17H16N2O2S2 B2496610 2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 663187-89-1

2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2496610
CAS No.: 663187-89-1
M. Wt: 344.45
InChI Key: XMMHIEFSJYVSER-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an ethylthio group and a methoxybenzo[d]thiazol-2-yl moiety attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide and a base such as potassium carbonate.

    Attachment of the Ethylthio Group: The ethylthio group can be introduced by reacting the intermediate with ethylthiol in the presence of a suitable catalyst.

    Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the intermediate with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazoles.

Scientific Research Applications

2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methoxybenzothiazole: A precursor in the synthesis of 2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide.

    2-Mercapto-6-methoxybenzothiazole: Another benzothiazole derivative with similar structural features.

Uniqueness

This compound is unique due to the presence of both the ethylthio and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-ethylsulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-3-22-14-7-5-4-6-12(14)16(20)19-17-18-13-9-8-11(21-2)10-15(13)23-17/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMHIEFSJYVSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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